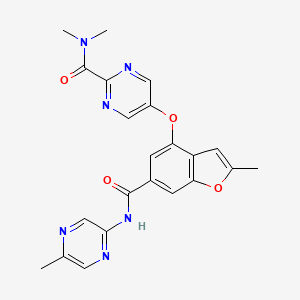

Nerigliatin

Cat. No. B609943

Key on ui cas rn:

1245603-92-2

M. Wt: 432.4 g/mol

InChI Key: MASKQITXHVYVFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08735396B2

Procedure details

To a solution of the 5-methyl-2-aminopyrazine (38.9 g, 356 mmol) in dimethylether (315 mL) in a 3-neck flask equipped with overhead stirring and a condensor at 0° C. was added Me2AlCl (1 M solution in hexanes) (715 mL). The mixture was warmed at room temperature and stirred for 1.5 hours. In a separate flask, ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate (I-2a: 52.6 g, 142.5 mmol) was dissolved in dimethylether (210 mL). This mixture was then added to the complexed amine. A gum precipitated upon scratching the flask and dissipated into a solid. The resultant reaction was refluxed for 3.5 hours HPLC indicated 93% complete. Five liters of Rochelles salt made up in water and 2 liters of 2-methyltetrahydrofuran was added to the mixture. The reaction mixture was then poured into the biphasic system. The mixture was allowed to stir with overhead stirring for 14 hours, after which time, a yellow solid precipitated. The solid was collected through filteration. The solid retained was washed with 2-methyltetrahydrofuran. The resultant solid was dried in vacuo oven overnight to afford the title compound N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (2): (49.98 g, 81%)

Name

ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate

Quantity

52.6 g

Type

reactant

Reaction Step Three

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Al](Cl)(C)C.[CH3:13][N:14]([CH3:39])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](OCC)=[O:35])[CH:25]=2)=[CH:19][N:18]=1)=[O:16].CC1CCCO1>COC.O>[CH3:39][N:14]([CH3:13])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](=[O:35])[NH:8][C:5]3[CH:4]=[N:3][C:2]([CH3:1])=[CH:7][N:6]=3)[CH:25]=2)=[CH:19][N:18]=1)=[O:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

38.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1N=CC(=NC1)N

|

|

Name

|

|

|

Quantity

|

315 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC

|

Step Two

|

Name

|

|

|

Quantity

|

715 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Al](C)(C)Cl

|

Step Three

|

Name

|

ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate

|

|

Quantity

|

52.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC)C

|

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

CC1OCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with overhead stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A gum precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 3.5 hours HPLC

|

|

Duration

|

3.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then poured into the biphasic system

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir with overhead

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring for 14 hours

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which time, a yellow solid precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was collected through filteration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid retained was washed with 2-methyltetrahydrofuran

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant solid was dried in vacuo oven overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(NC2=NC=C(N=C2)C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |